molecular formula C14H17ClN2O4 B064851 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline CAS No. 183322-18-1

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Katalognummer: B064851
CAS-Nummer: 183322-18-1
Molekulargewicht: 312.75 g/mol
InChI-Schlüssel: ZPJLDMNVDPGZIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Traditional Synthesis Route

The conventional method for synthesizing 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline begins with ethyl 3,4-dihydroxybenzoate and proceeds through alkylation, nitration, reduction, cyclization, and chlorination .

Alkylation of Ethyl 3,4-Dihydroxybenzoate

Ethyl 3,4-dihydroxybenzoate is alkylated using 2-bromoethyl methyl ether in the presence of potassium carbonate. This step introduces the 2-methoxyethoxy groups at positions 6 and 7 of the quinazoline core. The reaction typically employs dimethylformamide (DMF) as a solvent, achieving moderate to high yields .

Nitration and Reduction

The alkylated product undergoes nitration with concentrated nitric acid in acetic acid, followed by catalytic hydrogenation using platinum oxide (PtO₂) under hydrogen gas. This step reduces the nitro group to an amine, yielding ethyl-2-amino-4,5-bis(2-methoxyethoxy)benzoate. While the reduction achieves ~88% yield, it requires handling flammable hydrogen gas and expensive catalysts .

Cyclization to Quinazolone

Cyclization is performed using ammonium formate and formaldehyde at 160–165°C, forming 6,7-bis(2-methoxyethoxy)quinazolone. High temperatures and prolonged reaction times are necessary, posing scalability challenges .

Chlorination to 4-Chloro Intermediate

The quinazolone is treated with oxalyl chloride or phosphorus oxychloride (POCl₃) to introduce the chloro group at position 4. Oxalyl chloride in chloroform yields 92% of the target compound, whereas POCl₃ achieves only 56% . The use of POCl₃ often necessitates strict moisture control and generates corrosive byproducts.

Alternative Convergent Synthesis

To address the limitations of the traditional route, an alternative pathway starting from 3,4-dihydroxybenzaldehyde has been developed .

Aldehyde Alkylation and Oxime Formation

3,4-Dihydroxybenzaldehyde is alkylated with 2-bromoethyl methyl ether, followed by conversion to 3,4-bis(2-methoxyethoxy)benzaldoxime using hydroxylamine hydrochloride. Dehydration with acetic anhydride yields 3,4-bis(2-methoxyethoxy)benzonitrile .

Nitration and Reduction

Nitration with fuming nitric acid introduces a nitro group at position 2, which is subsequently reduced to an amine using hydrogen and palladium on carbon. This step avoids PtO₂, reducing costs .

Formylation and Cyclization

The amine intermediate is formylated with dimethylformamide dimethyl acetal, producing N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine. Cyclization with 3-ethynylaniline in acetic acid directly forms the quinazoline core, bypassing the need for isolated 4-chloro intermediates . While this method reduces intermediate isolations, it extends the synthetic sequence.

Halogenation Optimization with POCl₃ in DMF

Recent advances focus on optimizing the chlorination step using phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (DMF) .

Reaction Conditions and Solvent Effects

Combining POCl₃ with DMF as a solvent enhances reactivity by generating a Vilsmeier-Haack complex, which facilitates electrophilic chlorination. This system achieves near-quantitative conversion of 6,7-bis(2-methoxyethoxy)quinazolone to the 4-chloro derivative at milder temperatures (80–90°C) . Comparative studies show DMF outperforms inert solvents like toluene or tetrahydrofuran, which require higher temperatures and longer reaction times .

Industrial Scalability

The POCl₃/DMF method eliminates the need for anhydrous conditions and reduces byproduct formation. A typical protocol involves:

  • Dissolving quinazolone in DMF.

  • Adding POCl₃ dropwise at 0–5°C.

  • Heating to 80°C for 4 hours.

  • Quenching with ice-water and extracting with ethyl acetate .

This approach achieves yields exceeding 85%, making it preferable for large-scale production .

Comparative Analysis of Preparation Methods

Method Steps Key Reagents Yield (%) Advantages Disadvantages
Traditional Chlorination5PtO₂, H₂, POCl₃56–92Well-establishedHigh-cost catalysts, flammable gas, high temps
Convergent Synthesis7NH₂OH·HCl, (CH₃)₂NH85Fewer isolations, avoids PtO₂Longer synthesis path
POCl₃/DMF Optimization1POCl₃, DMF>85Mild conditions, high yields, scalableRequires careful handling of POCl₃

Industrial Considerations

Process Efficiency

Minimizing intermediate isolations, as seen in the convergent synthesis, shortens production timelines. However, the POCl₃/DMF method’s single-step chlorination offers superior efficiency for dedicated 4-chloro intermediate synthesis .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly targeted cancer therapies. It is notably involved in the synthesis of Erlotinib, an epidermal growth factor receptor (EGFR) inhibitor used in treating non-small cell lung cancer (NSCLC) . The compound acts as a kinase inhibitor, specifically targeting Aurora A and B kinases as well as platelet-derived growth factor receptor (PDGFR), which are essential in regulating cell division and proliferation .

Table 1: Key Pharmaceuticals Derived from this compound

PharmaceuticalTarget KinaseIndication
ErlotinibEGFRNSCLC
CP-335963Aurora KinasesCancer

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme inhibition and receptor interactions. Its role in inhibiting kinases helps researchers understand complex biological pathways related to cancer progression . The inhibition of ARK-2 and PDGF affects critical pathways such as the cell cycle pathway, leading to cell cycle arrest and reduced cell proliferation .

Agricultural Chemistry

Research is ongoing into the potential use of this compound in developing agrochemicals aimed at enhancing crop resistance to pests and diseases. Its chemical properties may contribute to formulating effective pesticides or herbicides .

Material Science

In material science, the compound is explored for its utility in formulating advanced materials. It can be incorporated into polymers and coatings that require specific chemical properties for enhanced performance .

Diagnostic Applications

Researchers are investigating the role of this compound in developing diagnostic agents that could improve imaging techniques in medical settings. Its ability to interact with biological systems may lead to advancements in medical diagnostics .

Case Studies

Case Study 1: Synthesis of Erlotinib
The synthesis of Erlotinib involves using this compound as a key intermediate. The process typically includes reacting this compound with m-ethynylaniline or m-aminostyrene under specific conditions to yield Erlotinib or related impurities .

Case Study 2: Kinase Inhibition Studies
A study demonstrated that this compound effectively inhibits Aurora kinases and PDGFR. This inhibition was shown to lead to significant reductions in cell proliferation rates in cancer cell lines, highlighting its potential as a therapeutic agent .

Biologische Aktivität

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17ClN2O4C_{14}H_{17}ClN_2O_4, with a molecular weight of approximately 312.75 g/mol. The structure features a quinazoline core substituted with two methoxyethoxy groups and a chlorine atom at the 4-position, which contributes to its unique properties and potential therapeutic effects.

Property Value
Molecular FormulaC₁₄H₁₇ClN₂O₄
Molecular Weight312.75 g/mol
Key Functional GroupsMethoxyethoxy, Chlorine

This compound primarily acts as an inhibitor of receptor tyrosine kinases (RTKs) and histone deacetylases (HDACs). Its mechanism involves binding to the ATP-binding site of RTKs, inhibiting their kinase activity, which is crucial for cell proliferation and survival.

Biochemical Pathways

The compound significantly impacts the following pathways:

  • RTK Signaling Pathway : Inhibition leads to reduced cell proliferation in cancer cells.
  • Histone Deacetylase Pathway : Modulation of gene expression associated with cancer progression.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity. It has been investigated for its efficacy against various cancer cell lines, showing significant inhibitory effects on cell proliferation.

  • In Vitro Studies :
    • The compound demonstrated IC50 values indicating potent activity against human cervical cancer HeLa cells (IC50 = 3.79 μM) and other cancer types.
    • Compounds derived from it have shown similar or enhanced activity against tumor cells compared to established treatments like Erlotinib.
  • Mechanisms of Action :
    • Induction of apoptosis and cell cycle arrest in cancer cells.
    • Inhibition of specific kinases involved in tumor growth such as Aurora A/B kinases and platelet-derived growth factor receptor (PDGFR).

Case Studies

Recent studies have highlighted the compound's role in drug development:

  • Study on HeLa Cells :
    • Compounds synthesized from this compound were tested for antiproliferative effects. Results showed that several derivatives effectively inhibited cell growth through apoptosis and cell cycle arrest mechanisms .
  • Combination Therapies :
    • Research suggests that using this compound in combination with other agents may enhance therapeutic efficacy against resistant cancer strains.

Pharmacokinetics

The pharmacokinetic profile indicates good solubility in solvents like DMSO and ethanol, which is advantageous for formulation in drug development. Further studies are needed to assess its bioavailability and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, and how can yield and purity be maximized?

The compound is typically synthesized via a two-step process:

Quinazolinone formation : Heating ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in formamide at 165–170°C under N₂ for 12 hours yields 6,7-bis-(2-methoxyethoxy)quinazolin-4(3H)-one (84% yield, 98% purity) .

Chlorination : Reacting the quinazolinone intermediate with phosphorus oxychloride (POCl₃) in N,N-diethylaniline at 90°C for 30 minutes produces this compound (89% yield, 96% purity). Key optimizations include strict temperature control during chlorination and solvent selection (e.g., toluene for purification) .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ether linkages .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>98% in optimized syntheses) requires reverse-phase chromatography with UV detection .
  • Melting Point Analysis : Consistent melting ranges (e.g., 105–109°C) indicate crystalline stability .

Q. How is this compound utilized as a precursor in kinase inhibitor development?

this compound is a key intermediate for EGFR inhibitors like erlotinib. The chlorine atom at position 4 undergoes nucleophilic substitution with anilines (e.g., 3-ethynylaniline) to form the 4-amine scaffold. Subsequent click chemistry or urea-linker modifications enhance target specificity .

Advanced Research Questions

Q. How do structural modifications at the 6,7-positions influence kinase selectivity and potency?

Replacing 2-methoxyethoxy groups with alternative ethers (e.g., diethylaminoethoxy) alters solubility and kinase binding. For example:

  • EGFR Selectivity : Bulky substituents reduce off-target effects on VEGFR-2, improving EGFR inhibition (IC₅₀ < 10 nM) .
  • Solubility Enhancement : Hydrophilic groups (e.g., polyethylene glycol) increase bioavailability without compromising cell penetration .
    Comparative studies using kinase activity assays and molecular docking are essential for structure-activity relationship (SAR) analysis .

Q. What strategies mitigate impurities during large-scale synthesis?

Common impurities include:

  • Unreacted Quinazolinone : Detectable via HPLC retention time shifts. Remediation involves extended POCl₃ reaction times or excess reagent .
  • Dechlorinated Byproducts : Traceable by HR-MS. Mitigation requires inert atmosphere (N₂/Ar) during chlorination .
    Process analytical technology (PAT) with in-line FTIR monitors reaction progress in real time .

Q. How does solvent polarity affect the reaction mechanism in SNAr substitutions?

Polar aprotic solvents (e.g., DMSO, DMF) stabilize the transition state in nucleophilic aromatic substitution (SNAr), accelerating reactions. For example:

  • Ethanol vs. Isopropanol : Ethanol’s higher polarity reduces activation energy, achieving >99% conversion in erlotinib synthesis .
  • Solvent-Free Conditions : Ionic liquids (e.g., [NTf₂]⁻-based) enable greener syntheses but require optimization of Lewis acid catalysts .

Q. What computational methods predict binding affinity to EGFR mutants (e.g., T790M)?

  • Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the quinazoline core in mutant ATP-binding pockets .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG values for substituent modifications, guiding covalent inhibitor design (e.g., fluorosulfate-based warheads) .
    Experimental validation via surface plasmon resonance (SPR) or cellular IC₅₀ assays is critical .

Q. Data Contradictions and Resolution

  • Synthetic Yield Variability : Some protocols report 65% yield for intermediates (e.g., triazole derivatives), while others achieve >89% . This discrepancy may arise from differences in solvent purity or stirring efficiency. Standardizing reagent sources and reaction vessels is recommended.
  • Kinase Inhibition Specificity : While early studies emphasized EGFR selectivity, recent work identifies off-target effects on ARK-2 and PDGFR . Dual-target inhibitors require rigorous kinome-wide profiling to balance efficacy and toxicity .

Eigenschaften

IUPAC Name

4-chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJLDMNVDPGZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461407
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183322-18-1
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183322-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K44UPE46KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

According to the procedure described in Example 6A Step 5, a mixture of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (2.28 g, 7.7 mmol) and POCl3 (10 mL) in toluene (30 mL) was heated at 125° C. for 5 hours, to afford 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline as a solid (2.212 g, 91%). 1H NMR (300 MHz, CDCl3) δ 8.86 (s, 1H), 7.44 (s, 1H), 7.34 (s, 1H), 4.34 (t, 4H), 3.89 (t, 4H), 3.50 (s, 3H), 3.49 (s, 3H); LC-MS (ESI) m/z 313 (M+H)+.
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The U.S. Pat. No. 5,747,498 (herein after referred to as the '498 patent) makes no reference to the existence of specific polymorphic forms of erlotinib hydrochloride. In this patent, it is disclosed that the compound is isolated according to conventional techniques; more precisely, according to the embodiments exemplified, crude erlotinib hydrochloride residue (obtained by reaction of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline with 3-ethynylaniline or its hydrochloride salt in a solvent such as a C1-C6-alcohol, dimethylformamide, N-methylpyrrolidin-2-one, chloroform, acetonitrile, tetrahydrofuran, 1,4-dioxane, pyridine or other aprotic solvents, preferably isopropanol) is basified with saturated aqueous NaHCO3 in the presence of methanol and chloroform followed by flash chromatography on silica using 30% acetone in hexane to afford erlotinib free base, which is further treated with hydrochloric acid in the presence of diethyl ether and chloroform to give erlotinib hydrochloride (melting point: 228°-230° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
erlotinib hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 6,7-bis(2-methoxy-ethoxy)-quinazolone (500 mg, 1.7 mmol), from Preparation 1, in CHCl3 (10 mL) containing one drop of DMF was added oxalylchloride (490 μL, 5.6 mmol) in several portions over 5 minutes. Once foaming ceased the solution was refluxed 1.5 hours. The solvent was removed in vacuo and the residue was dissolved in 1,2-dichloroethane (20 mL) and washed two times with 80 mL saturated aqueous Na2CO3. The organic phase was dried over Na2SO4, and concentrated in vacuo to afford solid title product (520 mg, 92%; M.P. 108°-109° C.).
Name
6,7-bis(2-methoxy-ethoxy)-quinazolone
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
490 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.